Cyclopentanecarboxamide

概要

説明

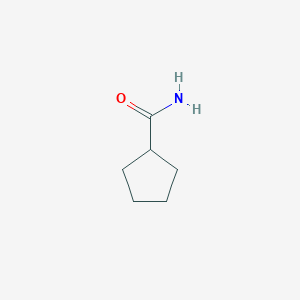

Cyclopentanecarboxamide is an organic compound with the molecular formula C6H11NO. It is a derivative of cyclopentane, where a carboxamide group (-CONH2) is attached to the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Cyclopentanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclopentanecarbonitrile with water in the presence of a catalyst such as tetrabutylammonium hydrogen sulfate . Another method includes the reduction of cyclopentanecarboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclopentanecarbonitrile. This method is preferred due to its efficiency and scalability .

化学反応の分析

Substitution Reactions

Cyclopentanecarboxamide undergoes nucleophilic substitution at the carbonyl carbon or nitrogen atom due to the polarizable amide bond.

Alkylation

Reaction with alkyl halides in the presence of a base (e.g., KCO) yields N-alkylated derivatives:

This method is scalable for synthesizing derivatives with enhanced lipophilicity.

Acylation

Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylated products:

Triethylamine acts as a base to neutralize HCl byproducts.

Hydrolysis

The amide bond undergoes acid- or base-catalyzed hydrolysis to form cyclopentanecarboxylic acid:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6M) | Reflux, 24 hrs | Cyclopentanecarboxylic acid | 85–90% |

| NaOH (10%) | 80°C, 12 hrs | Cyclopentanecarboxylate salt | 75–80% |

Hydrolysis kinetics are slower compared to aliphatic amides due to steric hindrance from the cyclopentane ring .

Oxidation

Controlled oxidation with potassium permanganate (KMnO) in acidic media cleaves the cyclopentane ring, producing glutaric acid derivatives:

This reaction is utilized in structural elucidation studies .

Reduction

Lithium aluminum hydride (LiAlH) reduces the amide to cyclopentylmethylamine:

Yields depend on reaction time and solvent purity .

Reaction Mechanisms

-

Nucleophilic Substitution : The carbonyl carbon is attacked by nucleophiles (e.g., amines), facilitated by the electron-deficient nature of the amide group.

-

Hydrolysis : Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, enabling water to act as a nucleophile.

-

Reduction : LiAlH delivers hydride ions to the carbonyl carbon, forming an intermediate imine that is further reduced to the amine .

Comparative Reactivity

| Reaction Type | This compound | Cyclohexanecarboxamide |

|---|---|---|

| Hydrolysis Rate | Moderate | Slow |

| Reduction Yield | 70–75% | 60–65% |

| Alkylation Efficiency | High | Moderate |

The cyclopentane ring’s smaller size enhances steric accessibility compared to bulkier analogs .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Cyclopentanecarboxamide serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation and reduction processes. For example, it can be oxidized to yield cyclopentanecarboxylic acid derivatives or reduced to produce cyclopentylamine.

Comparison with Similar Compounds

| Compound Type | Structural Features | Applications |

|---|---|---|

| Cyclopentanecarboxylic Acid | Contains a carboxylic acid functional group | Organic synthesis |

| Cyclopentylamine | Contains an amine functional group | Biological activity studies |

| This compound Derivatives | Various substituents on the cyclopentane ring | Drug development |

Biological Research

Bioactive Properties

this compound has been investigated for its potential bioactive properties, particularly its antimicrobial and anticancer activities. Research indicates that certain derivatives exhibit selective inhibition of enzymes involved in cancer progression, making them candidates for further pharmacological studies .

Case Study: Anticancer Activity

A study highlighted the effectiveness of a this compound derivative in inhibiting cancer cell proliferation. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .

Medicinal Applications

Drug Development

In medicinal chemistry, this compound derivatives are explored for their roles as enzyme inhibitors and receptor modulators. For instance, certain derivatives have shown promise as inhibitors of fatty acid synthase, which is critical in metabolic disorders such as obesity and diabetes .

Mechanism of Action

The mechanism of action typically involves binding to specific molecular targets, thereby inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects depending on the structural configuration of the compound.

Industrial Applications

Specialty Chemicals Production

this compound is also utilized in the production of specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating materials used in different industrial applications.

作用機序

The mechanism of action of cyclopentanecarboxamide involves its interaction with various molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity . The specific pathways involved depend on the particular enzyme and the context in which this compound is used.

類似化合物との比較

Cyclopentanecarboxamide can be compared with other similar compounds such as:

Cyclopentanecarboxylic acid: Unlike this compound, this compound has a carboxylic acid group (-COOH) instead of an amide group.

Cyclopentylamine: This compound has an amine group (-NH2) instead of an amide group.

Cyclopentanecarbonitrile: This compound has a nitrile group (-CN) instead of an amide group.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its amide group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

生物活性

Cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₁₁NO

- Molecular Weight : 113.16 g/mol

- SMILES : O=C(N)C1CCCC1

The compound consists of a cyclopentane ring with a carboxamide functional group, which contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily due to the presence of the amide group, which is known for its role in hydrogen bonding and molecular recognition. The following are key mechanisms through which this compound demonstrates biological activity:

- Anti-inflammatory Activity : Research indicates that this compound derivatives can inhibit inflammatory pathways by modulating enzyme activity related to inflammation.

- Analgesic Properties : Some studies suggest that this compound may have analgesic effects, potentially providing relief from pain through central nervous system interactions.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the cyclopentane ring or modifications to the amide group can significantly alter its pharmacological profile. A summary of relevant compounds and their activities is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Aminophenyl)this compound | Cyclopentane core + amino-substituted phenyl | Anti-inflammatory, analgesic |

| N-Butyl-N-(5-methylfuran-2-yl)this compound | Cyclopentane core + furan moiety | Potential neuroprotective effects |

| 3-Amino-1-alkyl-cyclopentane carboxamide | Alkyl substitution + amine group | CCR2 antagonism |

Case Studies

- N-(4-Aminophenyl)this compound : This compound has been studied extensively for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

- N-Butyl-N-(5-methylfuran-2-yl)this compound : Investigated for its neuroprotective effects, this compound showed promise in reducing neuronal cell death in models of oxidative stress. Its unique structure allows it to interact favorably with biological targets involved in neuroprotection.

- 3-Amino-1-alkyl-cyclopentane carboxamides : These compounds have been evaluated as CCR2 antagonists, demonstrating efficacy in reducing inflammatory responses in animal models. The SAR studies highlighted the importance of specific substitutions for enhancing biological activity .

特性

IUPAC Name |

cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLDSWLMHUQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280366 | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-94-5 | |

| Record name | Cyclopentanecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features contribute to the distinct hydrogen bonding patterns observed in cyclopentanecarboxamide derivatives?

A1: Research indicates that the relative configuration of substituents on the cyclopentane ring, particularly the hydroxyl and carboxamide groups, significantly influences the hydrogen bonding patterns observed in crystal structures. For instance, (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxylic acid and (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxamide, despite differing in one functional group, exhibit isostructurality due to the similar arrangement of hydrogen bonds forming infinite ribbons of dimers. []

Q2: How does the stereochemistry of this compound derivatives impact their biological activity?

A2: Studies on (4‐arylpiperidin‐1‐yl)cyclopentanecarboxamides as CC chemokine receptor 2 (CCR2) antagonists demonstrate the critical role of stereochemistry. The research highlights that specific stereoisomers exhibit enhanced binding affinities and prolonged residence times compared to their counterparts. For instance, the introduction of lipophilic hydrogen-bond-accepting substituents at specific positions on the arylpiperidine moiety significantly influences the interaction with the CCR2 receptor. []

Q3: Can cyclopentanecarboxamides be used as intermediates in the synthesis of other heterocyclic compounds?

A3: Yes, cyclopentanecarboxamides have shown promise as versatile intermediates in organic synthesis. For example, they serve as precursors for synthesizing pyrano[2,3-b]quinoline derivatives via a sulfuric acid-mediated tandem cyclization/ring-opening/recyclization sequence. This reaction involves a unique ring-cleavage of the cyclopentane moiety, highlighting the potential for generating diverse molecular scaffolds. []

Q4: Are there any synthetic strategies to access tetramic acid derivatives from cyclopentanecarboxamides?

A4: Recent studies have successfully employed hypervalent iodine(III) reagents, such as PhI(OPiv)2, in conjunction with Brønsted acids to mediate intramolecular sp3 C-H amination reactions. This approach facilitates the efficient synthesis of tetramic acid derivatives from readily available 1-acetyl N-aryl cyclopentanecarboxamides, broadening the synthetic utility of this compound class. []

Q5: Have any studies investigated the cardioprotective potential of compounds containing the this compound scaffold?

A5: Yes, research has explored the pharmacological properties of AMP 579, a novel adenosine A1/A2 receptor agonist containing a this compound moiety. In vivo studies using a canine model of ischemia/reperfusion injury demonstrated that AMP 579 significantly reduced myocardial infarct size, suggesting potential cardioprotective effects. []

Q6: Can this compound derivatives be used for treating hypertension?

A6: Research has explored the diuretic properties of specific this compound derivatives, indicating their potential for treating hypertension. For instance, (S)-cis-4-{l-[2-carboxy-3-2-methoxyethoxy)propyl]-1- this compound}-1-cyclohexanecarboxyilc acid exhibits diuretic activity and may be beneficial for managing hypertension and related cardiac conditions. []

Q7: How does molecular modeling contribute to understanding the structure-activity relationships of cyclopentanecarboxamides?

A7: Molecular docking studies play a crucial role in elucidating the binding modes and interactions of this compound derivatives with their biological targets. For example, in silico analyses provided insights into the interaction of compounds such as alpha-terpineol, this compound, guaiol, 1H-cyclopropanaphthalene, tetracyclotridecan-9-ol, dormin/abscisic acid, and epiglobulol with their respective protein targets, supporting the observed cardioprotective effects. []

Q8: Are there established methods for synthesizing stereoisomers of this compound derivatives for structure-activity relationship studies?

A8: Yes, researchers have developed methods for synthesizing specific stereoisomers and stereoisomeric mixtures of 1-(2,4-pyrimidin-di)-2-cyclopentanecarboxamide, a compound with potential antiproliferative activity. These synthetic strategies are crucial for exploring the impact of stereochemistry on biological activity and identifying promising drug candidates. []

Q9: What challenges are associated with characterizing the structure of this compound derivatives using X-ray crystallography?

A9: X-ray crystallographic analysis of this compound (CYCLAM) revealed a disordered ring structure. This disorder poses challenges in accurately determining the three-dimensional arrangement of atoms within the molecule, necessitating careful interpretation and analysis of diffraction data. [, ]

Q10: Has the synthesis of diacylthiosemicarbazides incorporating this compound moieties been reported, and what are their potential applications?

A10: Yes, novel diacylthiosemicarbazides containing this compound groups have been synthesized and evaluated for anticonvulsant activity. These compounds exhibited promising results in the pentylenetetrazole-induced seizure model in rats, surpassing the efficacy of the reference drug Depakine in some cases. These findings highlight the potential of incorporating this compound scaffolds in developing new anticonvulsant agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。